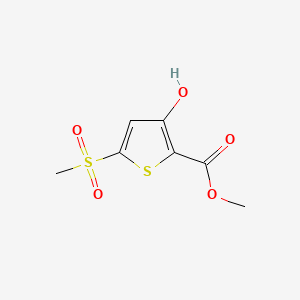
Eucamalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Eucamalol is typically extracted from the essential oil of Eucalyptus camaldulensis through steam distillation or hydrodistillation . The essential oil is a complex mixture of terpenoids, including monoterpenes and sesquiterpenes, as well as various aromatic phenols, oxides, ethers, alcohols, esters, aldehydes, and ketones . The extraction process involves collecting the foliage of the eucalyptus tree and subjecting it to steam or hydrodistillation to obtain the essential oil, which is then further purified to isolate this compound.
Analyse Chemischer Reaktionen
Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of this compound can lead to the formation of aldehydes and ketones, while reduction can yield alcohols . Substitution reactions involving this compound can result in the formation of various derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Eucamalol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it is explored for its potential therapeutic effects, including its use as a mosquito repellent and its role in preventing mosquito-borne diseases . In industry, this compound is used in the formulation of insect repellents and other pest control products .
Wirkmechanismus
The mechanism of action of eucamalol involves its interaction with the olfactory receptors of mosquitoes, particularly Aedes albopictus. This compound acts as a repellent by interfering with the mosquito’s ability to detect human odors, thereby reducing the likelihood of mosquito bites . The molecular targets and pathways involved in this process include the olfactory receptor neurons and the associated signaling pathways that mediate the mosquito’s response to odors.
Vergleich Mit ähnlichen Verbindungen
Eucamalol is similar to other monoterpenoids found in essential oils, such as eucalyptol (1,8-cineole), citronellal, and limonene . this compound is unique in its specific repellent activity against Aedes albopictus, which is comparable to that of DEET (N,N-Diethyl-meta-toluamide), a widely used synthetic insect repellent . Other similar compounds include citronellol, citronellyl acetate, p-cymene, linalool, alpha-pinene, gamma-terpinene, alpha-terpineol, alloocimene, and aromadendrene .
This compound’s distinct chemical structure and its effectiveness as a natural mosquito repellent make it a valuable compound for further research and development in the field of pest control.
Eigenschaften
IUPAC Name |
3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACRXLIAKZISA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
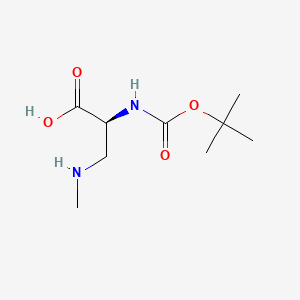

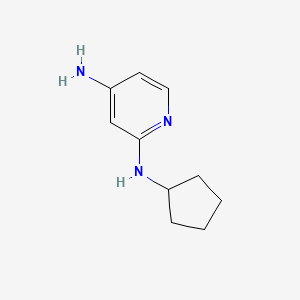


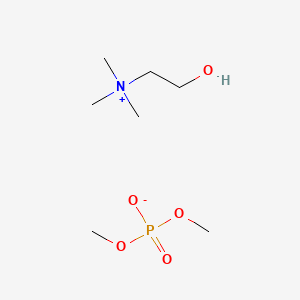
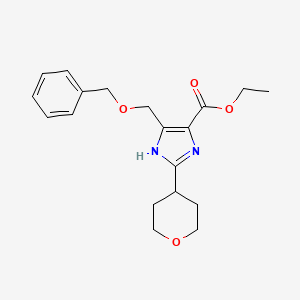
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)



![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
